molecular formula C21H20N4O4S B2580989 3-methyl-2-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2097902-82-2

3-methyl-2-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2580989
CAS RN: 2097902-82-2
M. Wt: 424.48
InChI Key: WZJNKKUQYLXKEO-UHFFFAOYSA-N
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Description

The compound “3-methyl-2-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” is a complex organic molecule. It contains several functional groups and rings, including an imidazole ring, a benzoxazole ring, and a sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its multiple ring structures and functional groups. The imidazole and benzoxazole rings contribute to the compound’s aromaticity, while the sulfonamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For instance, the imidazole ring might undergo reactions typical of aromatic compounds, while the sulfonamide group could be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, its solubility could be affected by the polar sulfonamide group and the aromatic rings .

Future Directions

Given the wide range of biological activities exhibited by compounds containing imidazole and benzoxazole rings, this compound could be a potential candidate for further study in drug discovery .

properties

IUPAC Name

3-methyl-2-oxo-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-24-18-12-14(9-10-19(18)29-21(24)26)30(27,28)23-16-7-3-2-6-15(16)17-13-25-11-5-4-8-20(25)22-17/h2-3,6-7,9-10,12-13,23H,4-5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJNKKUQYLXKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C4=CN5CCCCC5=N4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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